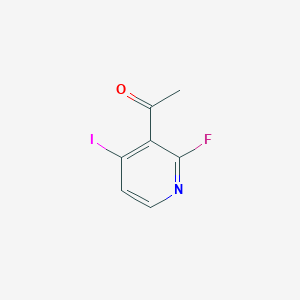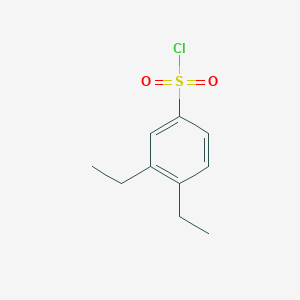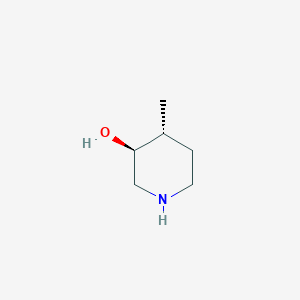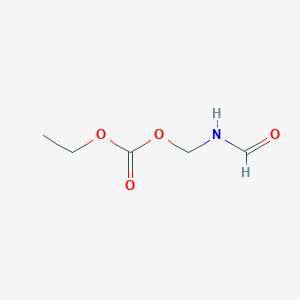
1-(2-Fluoro-4-iodopyridin-3-yl)ethanone
説明
“1-(2-Fluoro-4-iodopyridin-3-yl)ethanone”, also known as F-IPE, is an organic compound with the molecular formula C7H5FINO and a molecular weight of 265.03 . It is used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “1-(2-Fluoro-4-iodopyridin-3-yl)ethanone” is 1S/C7H5FINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“1-(2-Fluoro-4-iodopyridin-3-yl)ethanone” is a solid at room temperature . The storage temperature is 2-8°C .科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules. Its fluorine atom can enhance the bioavailability and metabolic stability of potential drug candidates. The iodine moiety can be utilized for radio-labeling, which is crucial in imaging techniques like PET scans to track the distribution of drugs within the body .
Agriculture
“1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone” may be used in the development of agrochemicals. The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agricultural products. This compound could serve as a building block for creating more effective pesticides or herbicides .
Material Science
In material science, the compound’s structural motifs could be integral in designing novel materials. Fluorinated pyridines, for instance, are known for their interesting electronic properties due to the strong electron-withdrawing nature of the fluorine atom, which could be beneficial in creating advanced polymers or electronic materials .
Analytical Chemistry
The compound’s unique structure allows it to be used as a standard or reagent in analytical methods. Its distinct spectroscopic properties, owing to the fluorine and iodine substituents, make it suitable for use in NMR or mass spectrometry to identify or quantify substances within a mixture .
Biochemistry
In biochemistry, “1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone” can be used in the study of enzyme-catalyzed reactions where the compound could act as an inhibitor or substrate analog. This helps in understanding enzyme mechanisms or in the design of enzyme inhibitors for therapeutic use .
Pharmacology
This compound has potential applications in pharmacology, particularly in the synthesis of novel therapeutic agents. Its structural features can be exploited to create compounds with specific interactions with biological targets, which is fundamental in the drug discovery process .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-fluoro-4-iodopyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGOHOEZSYXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)


![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)


![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)



